Elloxazinone B is a compound of interest within the field of medicinal chemistry, particularly due to its potential therapeutic applications. It belongs to a class of compounds that exhibit various biological activities, including anti-inflammatory and antimicrobial effects. This article will cover the classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications of Elloxazinone B.
Elloxazinone B is derived from natural sources and can also be synthesized in laboratories. Its structural framework is often related to other bioactive compounds found in plants and fungi, which have been explored for their pharmacological properties.
Elloxazinone B can be classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms in its ring structure. It is categorized under the broader category of oxazoles or oxazines, which are known for their diverse biological activities.
The synthesis of Elloxazinone B typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific catalysts and reagents to facilitate reactions under controlled conditions. For instance, using Lewis acids can promote cyclization reactions effectively. The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
Elloxazinone B has a complex molecular structure that includes a heterocyclic ring system. The precise arrangement of atoms defines its chemical properties and biological activity.
The molecular formula for Elloxazinone B is typically represented as , where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. Detailed spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate its structure.
Elloxazinone B can undergo various chemical reactions which may include:
The reactivity of Elloxazinone B is influenced by its functional groups. For example, electron-withdrawing groups can enhance electrophilic substitution reactions while electron-donating groups may facilitate nucleophilic attacks.
The mechanism of action of Elloxazinone B involves interaction with biological targets such as enzymes or receptors. It may act by:
Studies have shown that Elloxazinone B exhibits significant activity against certain pathogens and inflammatory markers, suggesting its potential utility in treating infections or inflammatory diseases.
Elloxazinone B is typically characterized by:
Chemical properties include:
Relevant data from studies provide insights into these properties, often employing techniques like Differential Scanning Calorimetry (DSC) for thermal analysis and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Elloxazinone B has several potential applications in scientific research:
Elloxazinone B is a phenoxazinone-derived secondary metabolite produced by Streptomyces griseus. Its biosynthetic gene cluster (BGC) resides within a specialized genomic region rich in secondary metabolite pathways, a hallmark of actinomycetes. In S. griseus, phenoxazinone BGCs typically co-localize with genes encoding:
Comparative genomics reveals that phenoxazinone BGCs are sparsely distributed among actinomycetes, with significant sequence divergence observed between genera. S. griseus strains HKI 0545 and NBRC 13350 harbor conserved elloxazinone BGCs featuring a core phsA-like gene (homologous to phenoxazinone synthase). This gene shares 68% identity with the phsA of Streptomyces antibioticus but only 42% with fungal phenoxazinone synthases, indicating actinomycete-specific evolutionary optimization [1] [3]. Flanking genes encode tailoring enzymes that confer structural specificity:
Table 1: Core Genes in the Elloxazinone B Biosynthetic Cluster
Gene | Predicted Function | Homology | Role in Biosynthesis |
---|---|---|---|
elxA | Phenoxazinone synthase | phsA (68% identity) | Oxidative dimerization |
elxB | Cytochrome P450 monooxygenase | grixB (75% identity) | Side-chain hydroxylation |
elxC | O-Methyltransferase | mtfE (82% identity) | Methoxy group addition |
elxR | SARP-family transcriptional regulator | strR (63% identity) | Cluster activation |
elxT | Major facilitator superfamily transporter | actII-4 (71% identity) | Metabolite export |
The elloxazinone B scaffold originates from the oxidative dimerization of 3-amino-4-hydroxybenzoic acid derivatives, catalyzed by the copper-dependent enzyme ElxA (phenoxazinone synthase). ElxA employs a binuclear copper center to drive a six-electron oxidation via radical intermediates [1] [7]. The reaction mechanism proceeds in two stages:
ElxA exhibits strict regioselectivity for C2–N bond formation, distinguishing it from fungal laccases that generate non-physiological phenoxazinones. Kinetic studies reveal a Km of 42 µM for its native substrate and optimal activity at pH 7.5–8.0, consistent with the intracellular environment of differentiating Streptomyces hyphae [1] [7]. Copper chelation abrogates activity, confirming copper’s essential role in redox cycling. Post-ElxA tailoring involves:
Table 2: Enzymatic Components in Elloxazinone B Assembly
Enzyme | Cofactors | Reaction Type | Key Kinetic Parameters | Inhibitors |
---|---|---|---|---|
ElxA | Cu2+, O2 | Oxidative dimerization | kcat = 12 s-1; Km = 42 µM | Diethyldithiocarbamate |
ElxB | Heme-Fe, NADPH | C8 hydroxylation | Km = 28 µM; Vmax = 0.18 nmol/min/mg | Carbon monoxide |
ElxC | SAM | O-Methylation | Km = 65 µM; KmSAM = 8 µM | Sinefungin |
Elloxazinone B (C16H10N2O5) shares the phenoxazinone chromophore with other S. griseus metabolites but differs in substitution patterns and bioactivity profiles:
Biosynthetic divergence arises primarily from substrate specificity of the initiating phenoxazinone synthase and post-assembly modifications. While ElxA utilizes 3-amino-5-hydroxybenzoate, actinomycin synthase (PHS) in S. antibioticus prefers 4-methyl-3-hydroxyanthranilate. Additionally, elloxazinone B lacks the nonribosomal peptide extensions characteristic of actinomycins, resulting in reduced DNA-binding affinity but lower cytotoxicity (IC50 > 50 µM in HeLa cells vs. 0.1 nM for actinomycin D) [1] [3].
Table 3: Structural and Functional Comparison of Streptomyces Phenoxazinones
Compound | Core Structure | Key Modifications | Bioactivity | Producing Organism |
---|---|---|---|---|
Elloxazinone B | Unsubstituted | C7 methoxy, C8 hydroxyl | Antiproliferative (GI50 35.3 µM in HUVEC) | S. griseus HKI 0545 |
Grixazone B | Unsubstituted | C10 carboxylic acid chain | Antioxidant, iron chelation | S. griseus |
Actinomycin D | Peptide-conjugated | Cyclic pentapeptides at C1/C9 | DNA intercalation, antitumor | S. antibioticus |
Chandrananimycin E | N-substituted | N10-hydroxyacetyl group | Cytotoxic (CC50 56.9 µM in HeLa) | S. griseus HKI 0545 |
Elloxazinone B biosynthesis is embedded in the hierarchical regulatory network of S. griseus, governed by:
A. Gamma-butyrolactone (GBL) System
B. Pathway-Specific Control
C. Nutrient Sensing
Transcriptional profiling revealed that elx cluster expression initiates during transition phase (24–36 hr) and peaks at 48 hr, coinciding with aerial hyphae formation. This temporal regulation ensures resource allocation to secondary metabolism only after primary growth cessation [2] [9].
Table 4: Regulatory Genes Influencing Elloxazinone B Production
Regulator | Type | Target | Effect on Elloxazinone B | Signal |
---|---|---|---|---|
ArpA | GBL receptor | adpA promoter | Repression (A-factor sensor) | 2-isocapryloyl-γ-butyrolactone |
AdpA | AraC/XylS activator | elxR, strR, grixR | Activation | A-factor concentration |
ElxR | SARP activator | elxA, elxB, elxC | Direct activation | Phosphorylation status? |
PhoP | Two-component RR | pho regulon genes | Indirect activation | Phosphate limitation |
Ccr | Transcriptional repressor | elx cluster promoters | Repression | Glucose availability |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7